molecular formula C29H30N2O6S B11970825 Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11970825
M. Wt: 534.6 g/mol
InChI Key: LNTZFUYFKVABGF-ZVHZXABRSA-N
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Description

Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[3,2-A]pyrimidine core, substituted with various functional groups such as acetyloxy, methoxy, isopropyl, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:

    Formation of the Thiazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the thiazolopyrimidine core. This can be achieved through the reaction of a thioamide with a β-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the desired functional groups

    Condensation Reactions: The final step involves the condensation of the substituted thiazolopyrimidine with an appropriate aldehyde or ketone to form the benzylidene moiety. This reaction is typically carried out under basic conditions using a suitable base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents. Common reagents include halogens, alkyl halides, and nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkyl halides, nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular targets. Its interactions with enzymes, receptors, and other biomolecules can provide insights into cellular processes.

    Industrial Applications: The compound may find applications in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through various pathways, such as:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to altered metabolic pathways and cellular functions.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling cascades.

    Gene Expression: The compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolopyrimidines: Compounds with a similar core structure but different substituents. These compounds may exhibit similar biological activities but with varying potency and selectivity.

    Benzylidene Derivatives: Compounds with a benzylidene moiety but different core structures. These compounds may have different mechanisms of action and applications.

    Carboxylate Esters: Compounds with a carboxylate ester functional group but different core structures. These compounds may have different chemical reactivity and stability.

The uniqueness of this compound lies in its combination of functional groups and core structure, which confer specific chemical and biological properties.

Properties

Molecular Formula

C29H30N2O6S

Molecular Weight

534.6 g/mol

IUPAC Name

ethyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-7-methyl-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H30N2O6S/c1-7-36-28(34)25-17(4)30-29-31(26(25)21-12-13-22(37-18(5)32)23(15-21)35-6)27(33)24(38-29)14-19-8-10-20(11-9-19)16(2)3/h8-16,26H,7H2,1-6H3/b24-14+

InChI Key

LNTZFUYFKVABGF-ZVHZXABRSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)/C(=C\C4=CC=C(C=C4)C(C)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)C(=CC4=CC=C(C=C4)C(C)C)S2)C

Origin of Product

United States

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